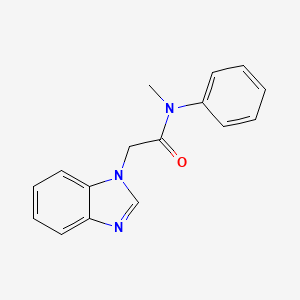

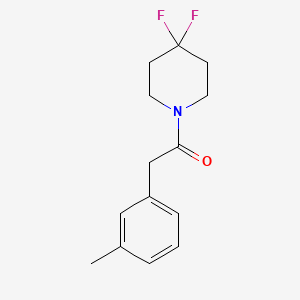

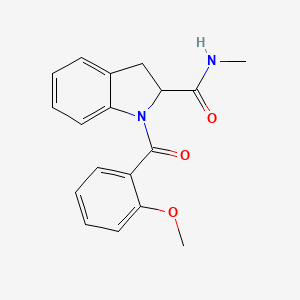

1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl-” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic compound, also known as 1,3-diazole, consisting of a five-membered imidazole ring fused with a benzene ring . It is a core structure in many bioactive compounds and has a broad range of chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives, including benzimidazole compounds, are known for their broad-spectrum antimicrobial properties. They have been studied for their effectiveness against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi . These compounds can be synthesized and evaluated for their potential in combating drug-resistant infections, which is a growing concern in public health.

Anticancer Research

Benzimidazole derivatives have shown promise in anticancer research. They exhibit antitumor activities and have been explored for their potential use in treating different types of cancers . The ability of these compounds to interfere with cell division and proliferation makes them valuable candidates for the development of new chemotherapeutic agents.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzimidazole compounds make them potential candidates for the development of new drugs to treat inflammatory diseases and pain management . Their mechanism of action often involves the modulation of inflammatory pathways and the reduction of pain stimuli.

Antiviral Applications

Benzimidazole derivatives have been investigated for their antiviral activities. They can be designed to target specific viral enzymes or processes, thereby inhibiting viral replication . This application is particularly relevant in the development of treatments for diseases caused by viruses such as HIV, hepatitis, and influenza.

Antioxidant Properties

These compounds have been evaluated for their antioxidant activity, which is crucial in protecting cells from oxidative stress . Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. Benzimidazole derivatives can contribute to the development of antioxidant therapies.

Drug Development and Synthesis

Benzimidazole is a core structure in many pharmaceutical agents. Its derivatives are used in the synthesis of a wide range of drugs, including antihypertensive agents, antifungal medications, and gastroprotective agents . The versatility of the benzimidazole ring allows for the development of diverse therapeutic agents with varying pharmacological activities.

Proteomics Research

Benzimidazole derivatives are utilized in proteomics research for their ability to interact with proteins and enzymes. They can serve as inhibitors or activators in enzymatic reactions, providing insights into protein functions and interactions .

Molecular Docking Studies

Molecular docking studies involving benzimidazole derivatives are conducted to predict protein binding and understand drug-receptor interactions . This application is crucial in the rational design of drugs and the optimization of their therapeutic effects.

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-18(13-7-3-2-4-8-13)16(20)11-19-12-17-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGLFVWQLGEEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)